![molecular formula C12H10F2N2O2 B2848134 N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 150517-43-4](/img/structure/B2848134.png)
N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation in various conditions. Diflunisal is a salicylic acid derivative and is structurally similar to aspirin, but with a longer half-life and a slower onset of action.
作用机制
Diflunisal works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation in the body. It does this by blocking the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
Diflunisal has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation.
实验室实验的优点和局限性
Diflunisal has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has a well-established safety profile, which makes it a low-risk option for use in animal studies.
However, there are also some limitations to the use of Diflunisal in lab experiments. It has a relatively low potency compared to other N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamides, which may limit its effectiveness in certain studies. It also has a long half-life, which may make it difficult to control dosing in animal studies.
未来方向
There are several potential future directions for research on Diflunisal. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Diflunisal has been shown to inhibit the aggregation of amyloid-beta, which is a key component of the plaques that form in the brains of Alzheimer's patients.
Another area of interest is its potential use in the treatment of cancer. Diflunisal has been shown to inhibit the activity of NF-kB, which is involved in the development and progression of cancer. It has also been shown to have anti-tumor effects in animal studies.
Conclusion:
Diflunisal is a salicylic acid derivative that has been used for the treatment of pain and inflammation in various conditions. It works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation in the body. Diflunisal has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for research on Diflunisal, including its potential use in the treatment of neurodegenerative diseases and cancer.
合成方法
Diflunisal can be synthesized by reacting 2,6-difluorobenzyl chloride with methyl 3-amino-4-methyl-5-oxazolecarboxylate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to form Diflunisal.
科学研究应用
Diflunisal has been extensively studied for its potential therapeutic uses in various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it useful in the treatment of pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and gout.
属性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-7-5-11(16-18-7)12(17)15-6-8-9(13)3-2-4-10(8)14/h2-5H,6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYSEJLTOVGIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


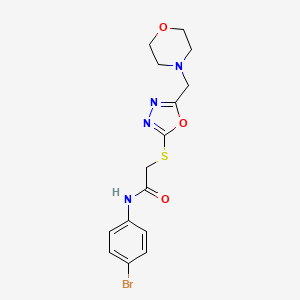
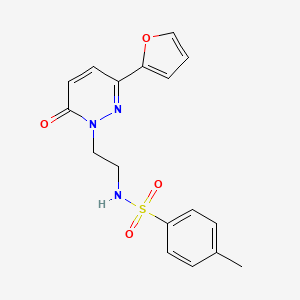

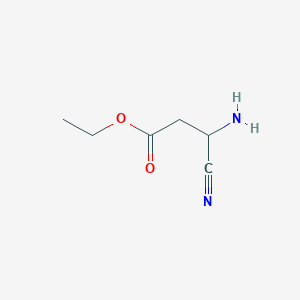
![Methyl 2-[1-(6-chloropyridine-2-carbonyl)-2,3-dihydroindol-3-yl]acetate](/img/structure/B2848058.png)
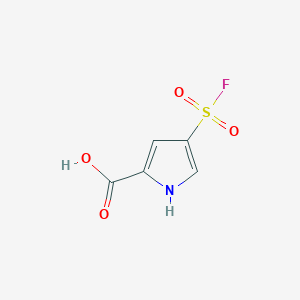
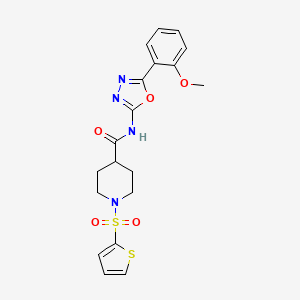
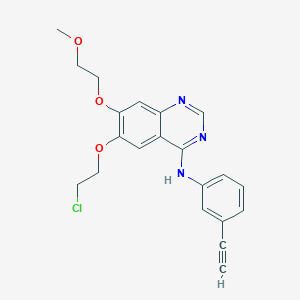
![1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B2848069.png)
![3-Methyl-5-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2848070.png)
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2848072.png)
![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2848073.png)
